5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine

Lipophilicity Drug Design ADME

Fragment-based discovery programs often lack non-fungible building blocks with precise lipophilicity for membrane-permeable probes. 5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine (CAS 1248923-32-1) solves this with a unique 3-aminopyrazole scaffold combining N-(4-methylphenyl) and 5-methyl substitution for distinct steric/electronic properties. • MW 187.24, XLogP3 2.3, 1 HBD, 2 HBA - ideal fragment-like parameters for kinase, metalloprotease, GPCR, and ion channel screening. • 3-Amino vector enables rapid SAR expansion via amide coupling or reductive amination. • Compatible with biotin/fluorophore conjugation for cellular target engagement studies. BenchChem ensures consistent quality and reliable global supply for uninterrupted research workflows.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1248923-32-1
Cat. No. B1428362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine
CAS1248923-32-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)N)C
InChIInChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3,(H2,12,13)
InChIKeyRCTWHQCHWFMGQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine: Compound Overview


5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine (CAS 1248923-32-1) is a di-substituted 3-aminopyrazole derivative (C11H13N3, MW 187.24 g/mol) [1]. It features both a methyl group at the pyrazole 5-position and a 4-methylphenyl substituent at the N1-position, a combination that distinguishes it from simpler N-aryl-3-aminopyrazole analogs and provides unique physicochemical properties for medicinal chemistry applications [1].

1
Fragment-based screening library design (Rule of Three compliant)
2
Medicinal chemistry scaffold with synthetic vector at 3-amino group
3
Kinase or protease lead optimization programs

5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine: Why No Generic Substitute


Substitution with simpler, non-methylated or differently substituted 3-aminopyrazoles is not scientifically valid because the combination of the 4-methylphenyl N-substituent and the pyrazole 5-methyl group in 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine leads to a significant increase in lipophilicity (XLogP3 = 2.3) compared to the 5-methyl-1-phenyl analog (XLogP3 = 1.9), as well as altered hydrogen-bonding capacity and steric bulk [1][2]. These differences are critical for membrane permeability, target binding, and metabolic stability in drug discovery programs, making it a non-fungible building block.

Target
5-methyl-1-(4-methylphenyl)
The combined 4-methylphenyl and 5-methyl substitution significantly increases lipophilicity (XLogP3 2.3) and steric bulk, which may shift membrane permeability and target-binding profiles compared to desmethyl or non-methylated analogs.
vs. Simpler Analogs
Unsubstituted or mono-substituted 3-aminopyrazoles lack the same hydrogen-bonding modulation and steric environment; class-level evidence suggests binding-mode shifts cannot be excluded without validation.

5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine: Differentiation Evidence


Enhanced Lipophilicity vs. Analogs

The target compound exhibits a calculated XLogP3 of 2.3, which is 0.4 log units higher than the 5-methyl-1-phenyl analog (XLogP3 = 1.9) and 0.5 log units higher than the 5-desmethyl analog (calculated XLogP3 ≈ 1.8) [1]. This represents a ~2.5-fold increase in octanol/water partition coefficient, indicating significantly improved membrane permeability potential.

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 2.3 vs. 1.9 (Δ +0.4)
Supports membrane permeability assay interpretation
Computed by XLogP3 algorithm; experimental logP may require verification
Lipophilicity Drug Design ADME

Fragment-Like Physicochemical Profile

With a molecular weight of 187.24 Da, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and only 1 rotatable bond, 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine falls squarely within the 'Rule of Three' guidelines for fragment-based screening [1]. In contrast, many alternative 3-aminopyrazole building blocks exceed 200 Da or contain additional rotatable bonds, reducing their suitability for fragment libraries.

Fragment-Like Profile
Supporting evidence
MW 187.24, HBD 1, HBA 2, RotB 1
Indicates Rule of Three compliance for fragment-based screening
Computed properties; experimental validation of binding efficiency is needed
Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

H-Bonding and Steric Differentiation

The presence of the 5-methyl group in the target compound introduces steric hindrance near the 3-amino hydrogen-bonding motif, which can modulate target selectivity. For example, in studies of related pyrazole inhibitors, the 5-methyl substituent has been shown to alter binding modes to methionine aminopeptidase 2 (MetAP2) compared to unsubstituted analogs [1]. While direct biochemical data for this specific compound are limited, class-level evidence suggests the 5-methyl group can shift interaction patterns at the active site [1].

Steric Modulation
Class-level inference
5-methyl present vs. unsubstituted analog
Class-level evidence suggests potential binding-mode shift; data to verify for this compound
Direct IC50 values not available; context-dependent interpretation required
Structure-Activity Relationship Enzyme Inhibition Molecular Recognition

Purity and Reproducibility Standards

The compound is supplied at a minimum purity of 95% by multiple vendors, including AKSci (cat. 8123DQ) and Biosynth . This is consistent with or superior to the purity levels commonly offered for comparable N-aryl-3-aminopyrazoles (typically 95-97%), ensuring reproducible biological assay results without the need for further purification.

Purity Specification
Supporting evidence
Min. 95% purity (multiple vendors)
Supports batch-to-batch reproducibility for SAR studies
Verify certificate of analysis for specific lot
Chemical Sourcing Quality Control Reproducibility

5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine: Application Scenarios


Fragment-Based Lead Discovery for Kinases and Proteases

Given its optimal fragment-like properties (MW 187.24, XLogP3 2.3, 1 HBD, 2 HBA), this compound is an ideal candidate for fragment-based screening against kinases or metalloproteases. The 5-methyl group provides a subtle steric handle that can be exploited in structure-based design to improve selectivity [1]. Following hit identification, the 3-amino group serves as a synthetic vector for rapid SAR expansion via amide coupling or reductive amination [1].

N-Arylpyrazole Bioisostere Synthesis

The N-(4-methylphenyl) substitution pattern is a privileged motif in medicinal chemistry, often used to mimic phenyl rings with enhanced metabolic stability. The additional 5-methyl group further modulates the electronic properties of the pyrazole core. This compound can be used to synthesize libraries of amide, sulfonamide, or urea derivatives for screening against GPCRs, ion channels, or nuclear receptors where the 4-methylphenyl moiety is a known pharmacophore [1].

Target Engagement Chemical Probes

The relatively high lipophilicity (XLogP3 2.3) of this compound, combined with its small size, makes it suitable for developing cell-penetrant chemical probes. When conjugated to a fluorescent or biotin tag through the 3-amino group, it can be used in pull-down or imaging experiments to study target engagement in live cells. This application is directly supported by the quantitative lipophilicity differentiation evidence from Section 3 [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery for kinases/proteases
Fragment-likeness and synthetic accessibility
Confirm binding efficiency and selectivity via biophysical assays
N-Arylpyrazole bioisostere library synthesis
Privileged N-aryl substitution and 3-amino derivatization
Screen for metabolic stability and target engagement in GPCR/kinase panels
Cell-permeable chemical probe development
Reported lipophilicity for membrane penetration
Verify cell penetration and minimal off-target labeling in live-cell assays
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